9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
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Overview
Description
9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold, followed by the introduction of the butoxyphenyl and ethyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, base catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
- [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
Compared to similar compounds, 9-(4-butoxyphenyl)-2-ethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one stands out due to its unique structural features and specific biological activities. Its butoxyphenyl and ethyl substituents may confer distinct properties, such as enhanced solubility or specific binding affinity to molecular targets.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-4-ethyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C19H21N5O2/c1-3-5-12-26-15-8-6-14(7-9-15)16-13-17-18-21-23(4-2)19(25)22(18)10-11-24(17)20-16/h6-11,13H,3-5,12H2,1-2H3 |
InChI Key |
BRZNQJYFEGSUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC)C3=C2 |
Origin of Product |
United States |
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